N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide

Physicochemical profiling Lipophilicity ADME prediction

Sourcing structurally authenticated indole-oxadiazole analogs with divergent C5 substituents for SAR campaigns often leads to supply gaps. This compound resolves that bottleneck: a fully synthetic, single-entity building block (MW 324.36 g/mol) featuring a rare 4-methylthiophene terminus. - Enables matched-pair lipophilicity profiling (ΔlogP ~0.5 vs. unsubstituted thiophene) to decouple permeability from non-specific binding. - Built on commercial 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine, ensuring rapid parallel analoging. - Ideal as a diversity element in phenotypic libraries, expanding chemical space beyond common phenyl/halogen congeners.

Molecular Formula C16H12N4O2S
Molecular Weight 324.36
CAS No. 1396871-63-8
Cat. No. B2938698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
CAS1396871-63-8
Molecular FormulaC16H12N4O2S
Molecular Weight324.36
Structural Identifiers
SMILESCC1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C16H12N4O2S/c1-9-6-13(23-8-9)15-19-20-16(22-15)18-14(21)11-7-17-12-5-3-2-4-10(11)12/h2-8,17H,1H3,(H,18,20,21)
InChIKeyHUXQKKCIHWDXOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide (CAS 1396871-63-8): Procurement-Relevant Compound Identity and Scaffold Context


N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide (CAS 1396871-63-8) is a fully synthetic small molecule (MW 324.36 g/mol; molecular formula C16H12N4O2S) [1] constructed around a three-component heterocyclic architecture: an indole-3-carboxamide core, a central 1,3,4-oxadiazole linker, and a terminal 4-methylthiophene ring. This specific scaffold topology positions the compound within the well-precedented class of indole-oxadiazole bioactives, which are historically associated with 5-HT3 receptor antagonism [2] and, more recently, with anticancer kinase inhibition profiles [3]. However, the precise substitution pattern—the 4-methylthiophene appendage at the oxadiazole C5 position—is sparsely represented across both the peer-reviewed literature and patent repositories, a fact that critically shapes its scientific selection rationale and the procurement decisions that follow from it.

Why N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide Cannot Be Reliably Replaced by Generic Indole-Oxadiazole Analogs


Indole-1,3,4-oxadiazole hybrids constitute a broad chemotype with potential activities spanning serotonin receptor modulation [1] to estrogen receptor alpha inhibition [2]. However, structure-activity relationship (SAR) studies within this chemical class demonstrate that even minor perturbations to the substituent at the oxadiazole C5 position can profoundly reorder target engagement. The 1991 pharmacophore model for 5-HT3 antagonism established that the steric and electronic character of the aromatic terminus dictates the optimal distance between the aromatic binding site and the basic amine (8.4–8.9 Å), and that substitution around this aromatic region critically defines steric limitations via van der Waals difference mapping [1]. More recent work on indole-oxadiazole ERα inhibitors reveals that the specific aryl/heteroaryl group appended to the oxadiazole ring drives a >10-fold range of IC50 values (1.78–19.74 μM) across closely related derivatives [2]. Consequently, the 4-methylthiophene moiety present in the target compound cannot be assumed to be functionally interchangeable with unsubstituted thiophene, phenyl, benzyl, or halogenated aryl congeners. Any contemplated substitution of this compound without direct comparative bioactivity data introduces an unquantifiable risk of selecting an analog with divergent—and potentially absent—activity at the intended molecular target. This selection risk is the central rationale for a systematic, comparator-driven procurement strategy.

Quantitative Differentiation Evidence for N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide vs. Closest Analogs


Predicted Lipophilicity (logP) Differentiation vs. Unsubstituted Thiophene Analog

The target compound carries a methyl substituent on the thiophene ring, which is predicted to increase lipophilicity relative to the unsubstituted thiophene analog (CAS 1210471-92-3). In silico calculation yields a logP of approximately 3.80 for the target compound compared to approximately 3.30 for N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide . This ~0.5 log unit increment is consistent with the additive contribution of a methyl group to molecular lipophilicity and carries implications for membrane permeability and non-specific protein binding in cellular assays.

Physicochemical profiling Lipophilicity ADME prediction

Class-Level 5-HT3 Receptor Pharmacophore Compatibility: Structural Fit Assessment

The indole-oxadiazole pharmacophore for 5-HT3 antagonism requires (i) a basic nitrogen, (ii) an H-bond-capable linking group, and (iii) an aromatic moiety whose steric bulk and electronic character determine binding affinity [1]. The target compound incorporates the oxadiazole ring as the H-bond-capable linker, the indole NH as a potential H-bond donor, and the 4-methylthiophene as the aromatic terminus. The 4-methyl substitution on the thiophene ring introduces steric bulk and altered electron density relative to unsubstituted thiophene or phenyl analogs, which, per the Swain et al. binding model, is predicted to modulate the occupancy of the aromatic binding pocket defined by van der Waals difference mapping (optimum aromatic-to-basic-amine distance: 8.4–8.9 Å) [1]. No direct radioligand binding data (Ki) are available for this specific compound.

5-HT3 antagonist Pharmacophore model Indole oxadiazole

Class-Level Anticancer Activity Spectrum: ERα-Positive Breast Cancer Cell Line Sensitivity Range

Indole-based 1,3,4-oxadiazole derivatives have recently been reported as inhibitors of estrogen receptor alpha (ERα) with IC50 values spanning 1.78 to 19.74 μM against ER-positive T-47D and MCF-7 breast cancer cell lines [1]. Among the series, the identity of the substituent at the oxadiazole 5-position was a critical determinant of potency, with some analogs achieving single-digit micromolar IC50 values and others showing significantly reduced activity. The target compound's 4-methylthiophene group occupies this critical position; however, the compound itself was not part of the published series, and its specific IC50 against ERα-positive cell lines remains undetermined.

Anticancer Estrogen receptor alpha Breast cancer MCF-7

Structural Uniqueness: Absence of the 4-Methylthiophene-Indole-Oxadiazole Scaffold in Major Bioactivity Databases

A systematic search of ChEMBL, PubChem BioAssay, and BindingDB (as of early 2026) reveals no deposited bioactivity data (IC50, Ki, EC50) for CAS 1396871-63-8 [1]. By contrast, structurally related indole-oxadiazole analogs bearing phenyl, 2-chlorophenyl, 4-bromophenyl, and 2-methoxyphenyl substituents at the oxadiazole C5 position are inventoried in these databases, with some entries accompanied by target-specific activity measurements. This absence of database annotation for the 4-methylthiophene analog is a distinguishing feature of its current development stage and underscores that its biological profile is, at present, entirely uncharacterized in the public domain.

Chemical novelty Database mining ChEMBL PubChem

Synthetic Tractability: Modular Assembly from Commercially Available Precursors

The target compound is assembled via a convergent two-component strategy: amide coupling between 1H-indole-3-carboxylic acid (or its activated ester) and 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine [1]. The amine precursor (CAS 1219827-55-0) is commercially available from multiple suppliers [2], as is 1H-indole-3-carboxylic acid. This contrasts with analogs requiring less accessible oxadiazole-amine intermediates (e.g., those bearing complex polycyclic or highly functionalized aryl groups), where the amine building block must be synthesized via multi-step linear sequences. The commercial availability of the key intermediate reduces synthesis lead time and facilitates late-stage diversification at the indole N1 or C5 positions for SAR exploration.

Synthetic accessibility Building block Derivatization

Research and Industrial Application Scenarios for N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide Based on Quantitative Evidence


De Novo Phenotypic Screening Library Expansion with a Structurally Distinct Indole-Oxadiazole Chemotype

Given the absence of any target-specific bioactivity annotation in public databases [1], this compound is optimally deployed as a diversity element in phenotypic or high-content screening libraries. Its 4-methylthiophene terminus provides a differentiated physicochemical signature (logP ≈ 3.80) relative to more common phenyl- or halogen-substituted indole-oxadiazole entries, expanding chemical space coverage within a screening deck.

Starting Point for Focused Structure-Activity Relationship (SAR) Exploration Around the Oxadiazole C5 Position

The convergent synthetic route, anchored on commercially available 5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine [2], enables rapid parallel synthesis of analogs with systematic variation at the indole N1, indole C5, or oxadiazole C5 positions. This scaffold is well-suited for medicinal chemistry teams seeking to probe the SAR determinants of indole-oxadiazole bioactivity, with particular relevance to targets where the 5-HT3 pharmacophore [3] or ERα inhibition profile [4] is of interest.

Physicochemical Probe for logP-Dependent Cellular Permeability Studies

The calculated logP differential of ~0.5 units vs. the unsubstituted thiophene analog makes this compound a useful matched-pair tool for investigating the impact of incremental lipophilicity on cellular permeability, non-specific binding, and solubility in cell-based assay formats, provided that both compounds are tested under identical experimental conditions.

Computational Chemistry and Molecular Docking Studies on Indole-Oxadiazole Binding Modes

The well-defined 5-HT3 antagonist pharmacophore model (aromatic-to-basic-amine distance: 8.4–8.9 Å) [3] provides a validated computational framework for docking this compound into the 5-HT3 receptor binding site. The 4-methylthiophene moiety offers a sterically and electronically distinct probe for testing van der Waals volume tolerance within the aromatic binding pocket, generating testable hypotheses for future synthetic campaigns.

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